molecular formula C12H19NO4 B578585 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1211526-53-2

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B578585
CAS RN: 1211526-53-2
M. Wt: 241.287
InChI Key: SZAAHQWPPBNUQR-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (2-tBC-2A6C) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as azaspiro compounds, which are characterized by a cyclic structure with a central spiro carbon atom and two other carbon atoms connected to it in a three-membered ring. 2-tBC-2A6C has been studied for its potential to be used as a synthetic reagent, a catalyst, or a building block for other compounds.

Scientific Research Applications

  • Synthetic Routes and Derivations : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. This compound is useful for selective derivation on azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

  • Amino Acids Synthesis : Radchenko, Grygorenko, and Komarov (2010) performed synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding these novel amino acids to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Enantioselective Preparation : López et al. (2020) described a catalytic and enantioselective preparation of 4-substituted proline scaffolds, including the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).

  • Improved Synthesis of Bicyclic Spiro Compound : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, a related compound, noting its isolation as a sulfonic acid salt yields a more stable and more soluble product, enabling access to a wider range of reaction conditions (Van der Haas, Dekker, Hassfeld, Hager, Fey, Rubenbauer, & Damen, 2017).

  • Reagent for Boc Protecting Group : Rao et al. (2017) described a new reagent for the preparation of N-Boc-amino acids, which could be relevant for protecting groups in the synthesis of compounds like 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

  • Synthesis of Stereoisomers : Bakonyi et al. (2013) developed a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening known literature procedures for these unnatural amino acids. This could be relevant for the stereoisomeric control in related compounds (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)4-8(5-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAAHQWPPBNUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677369
Record name 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

CAS RN

1211526-53-2
Record name 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
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